molecular formula C21H32N4O B11371147 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide

Cat. No.: B11371147
M. Wt: 356.5 g/mol
InChI Key: NTOZFFKUPWATBO-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a butanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the piperidine ring: This step involves the alkylation of the benzimidazole core with a piperidine derivative, often using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide.

    Attachment of the butanamide side chain: This final step can be accomplished by reacting the intermediate with a butanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, nucleophiles.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Piperidine derivatives: Compounds like piperidine itself, which is used as a precursor in the synthesis of pharmaceuticals.

Uniqueness

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]butanamide is unique due to its specific combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other benzimidazole or piperidine derivatives.

Properties

Molecular Formula

C21H32N4O

Molecular Weight

356.5 g/mol

IUPAC Name

3-methyl-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]butanamide

InChI

InChI=1S/C21H32N4O/c1-4-10-25-19-9-8-17(22-21(26)13-16(2)3)14-18(19)23-20(25)15-24-11-6-5-7-12-24/h8-9,14,16H,4-7,10-13,15H2,1-3H3,(H,22,26)

InChI Key

NTOZFFKUPWATBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)N=C1CN3CCCCC3

Origin of Product

United States

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